molecular formula C12H17NO2 B12101318 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B12101318
M. Wt: 207.27 g/mol
InChI Key: RAVLYZBFUPCQDA-UHFFFAOYSA-N
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Description

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: is an organic compound with the molecular formula C({12})H({17})NO(_{2}) This compound features a unique spirocyclic structure, which includes a cyclopropyl group and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a cyclopropyl ketone under acidic or basic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide, in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst are often used.

    Substitution: Reagents like sodium cyanide (NaCN) or cyanogen bromide (BrCN) in the presence of a base are typical.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The nitrile group is a common pharmacophore, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Similar structure but without the cyclopropyl group.

    Cyclopropylmethylamine: Contains a cyclopropyl group and an amine, but lacks the spirocyclic structure.

    Spiro[4.5]decane-8-carbonitrile: Similar spirocyclic structure but without the dioxaspiro ring.

Uniqueness

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to the combination of its spirocyclic structure, cyclopropyl group, and nitrile functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

8-cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-11(10-1-2-10)3-5-12(6-4-11)14-7-8-15-12/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVLYZBFUPCQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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